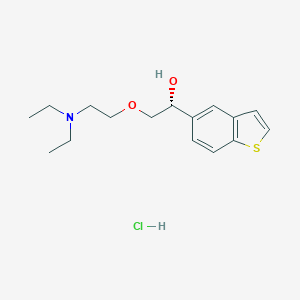

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

T-588の合成には、いくつかのステップが含まれます。

ジメチル硫酸とジメチルスルフィドの反応: この反応は、アセトニトリル中でナトリウムメトキシドによって促進され、ジメチル(メチレン)-ラムダ4-スルファンを生成します.

ベンゾ[b]チオフェン-5-カルバルデヒドとの縮合: 次に、中間体を同じ溶媒中でベンゾ[b]チオフェン-5-カルバルデヒドと縮合させて、2-(ベンゾ[b]チオフェン-5-イル)オキシランを得ます.

2-(ジメチルアミノ)エタノールとの反応: このステップは、熱いジメチルスルホキシドまたは熱いジメチルホルムアミド中でカリウムtert-ブトキシドを用いて、ラセミ体T-588を生成します.

光学分割: ラセミ体を、トルエン中で還流させて酢酸無水物で処理した後、酢酸エチル/アセトン/水中でD-ジベンゾイル酒石酸と反応させることによって分割します.

脱アセチル化と塩化: 得られた塩をメタノール中でナトリウムメトキシドで脱アセチル化し、エタノール性塩酸で塩化してT-588を得ます.

化学反応の分析

T-588は、以下を含むさまざまな化学反応を受けます。

酸化と還元: これらの反応は、化合物内の官能基を修飾するために不可欠です。

4. 科学研究の応用

T-588には、いくつかの科学研究の応用があります。

科学的研究の応用

Neuroprotective Effects

T-588 has been studied for its neuroprotective properties, particularly its ability to enhance survival rates in models of hypoxia and ischemia. Research indicates that T-588 significantly prolongs survival time in mice subjected to normobaric hypoxia and histotoxic anoxia induced by potassium cyanide (KCN), as well as complete ischemia due to decapitation. In these studies, doses ranging from 30 to 100 mg/kg were administered orally, demonstrating a dose-dependent effect on survival time .

Cognitive Enhancement

T-588 has also been investigated as a cognitive enhancer. In vitro studies demonstrated that T-588 stimulates the release of noradrenaline (NA) from rat cerebral cortical slices. The compound's effect was notable for its time-dependent stimulation of NA release, which was maintained for at least ten minutes after administration. This suggests that T-588 may enhance cognitive functions by modulating neurotransmitter release in the brain .

Case Studies

In animal models, T-588 has shown promise in reversing memory impairment. For instance, studies involving rats indicated that administration of T-588 improved performance in memory tasks compared to control groups. The compound's efficacy in enhancing cognitive function highlights its potential therapeutic applications for conditions characterized by cognitive deficits .

Given its neuroprotective and cognitive-enhancing properties, T-588 holds potential for various therapeutic applications:

- Treatment of Neurodegenerative Diseases: The compound may be beneficial in conditions like Alzheimer's disease or Parkinson's disease where cognitive decline is prominent.

- Management of Ischemic Events: Its protective effects against ischemia could make it a candidate for acute interventions following strokes or cardiac events.

- Cognitive Impairment Disorders: T-588 may serve as an adjunct therapy for patients with cognitive impairments due to various etiologies.

作用機序

T-588は、いくつかのメカニズムを通じてその効果を発揮します。

細胞質カルシウム放出の抑制: 細胞内貯蔵からの細胞質カルシウム放出を抑制することにより、プルキンエ細胞における長期抑制を防ぎます.

神経栄養作用: T-588は、神経突起の伸長を促進し、コリンアセチルトランスフェラーゼ活性を高めます。これらは、ニューロンの生存と機能に不可欠です.

アストロサイトアポトーシスの阻害: ミトゲン活性化タンパク質キナーゼシグナル伝達経路を介して、アストロサイトアポトーシスを阻害します.

6. 類似の化合物との比較

T-588は、その特定の分子構造と作用機序により、他の神経保護剤および認知機能向上剤とは異なります。類似の化合物には以下が含まれます。

ドネペジル: アルツハイマー病に使用され、主にアセチルコリンエステラーゼを阻害します。

メマンチン: もう1つのアルツハイマー病治療薬で、NMDA受容体拮抗薬として作用します。

リバスチグミン: これもアルツハイマー病に使用され、アセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害します。

類似化合物との比較

T-588 is unique compared to other neuroprotective and cognitive-enhancing agents due to its specific molecular structure and mechanisms of action. Similar compounds include:

Donepezil: Used for Alzheimer’s disease, it primarily inhibits acetylcholinesterase.

Memantine: Another Alzheimer’s treatment, it acts as an NMDA receptor antagonist.

Rivastigmine: Also used for Alzheimer’s, it inhibits both acetylcholinesterase and butyrylcholinesterase.

T-588 stands out due to its dual action of promoting neurite outgrowth and protecting neurons from glutamate-induced toxicity .

生物活性

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, commonly referred to as T-588, is a compound that has garnered attention for its potential neuroprotective and cognitive-enhancing effects. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its mechanisms of action and therapeutic applications.

T-588 is primarily noted for its ability to enhance noradrenaline (NA) release in the central nervous system. Research indicates that T-588 stimulates NA release from rat cerebral cortical slices in a manner that is independent of calcium and calmodulin, suggesting a unique mechanism distinct from other known stimulants . Specifically, T-588's effect on NA release is characterized by:

- Time Lag : A delay of approximately 1 minute before stimulation occurs.

- Duration : Sustained NA release for at least 10 minutes post-administration.

- Reversibility : The stimulation effect is reversible upon washing the slices, indicating a temporary interaction with the neuronal mechanisms .

Neuroprotective Effects

In vivo studies have demonstrated T-588's protective effects against various forms of hypoxia and ischemia. In experiments involving normobaric hypoxia and histotoxic anoxia, T-588 significantly prolonged survival times in mice subjected to these conditions. The compound exhibited a dose-dependent response, with doses ranging from 30 to 100 mg/kg being effective . Notably, the anti-hypoxic effects were inhibited by scopolamine, implicating the cholinergic system in its action .

Comparative Efficacy

When compared to other compounds such as bifemelane and tacrine, T-588 showed unique profiles in different experimental models:

- Bifemelane : Effective across all models tested (hypoxia, anoxia, ischemia).

- Tacrine : Protective against hypoxia but ineffective against anoxia and ischemia.

- Imipramine : Beneficial for anoxia but detrimental for hypoxic conditions .

Summary of Biological Activities

The following table summarizes key biological activities and effects of T-588 based on various studies:

Case Studies

Several studies have focused on the neuroprotective properties of T-588. In one notable case study involving mice subjected to ischemic conditions (decapitation), T-588 demonstrated significant protective effects compared to control groups. This study highlighted its potential as a therapeutic agent in conditions characterized by reduced oxygen supply and metabolic stress .

特性

CAS番号 |

142935-03-3 |

|---|---|

分子式 |

C16H24ClNO2S |

分子量 |

329.9 g/mol |

IUPAC名 |

(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |

InChI |

InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |

InChIキー |

BKMCUGFGPQNYHG-RSAXXLAASA-N |

SMILES |

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |

異性体SMILES |

CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |

正規SMILES |

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |

同義語 |

1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride T 588 T-588 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。